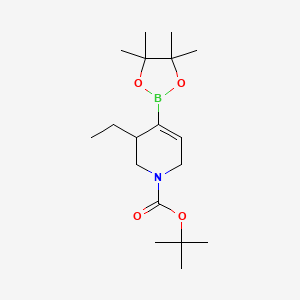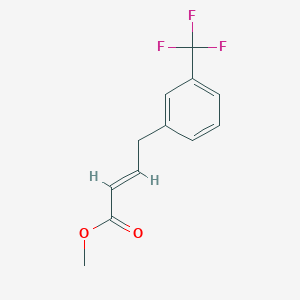
2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is a complex organosulfur compound known for its unique chemical properties and applications. This compound is often used in various scientific research fields due to its intriguing chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium typically involves the reduction of carbon disulfide with sodium, resulting in the formation of sodium 1,3-dithiole-2-thione-4,5-dithiolate. This intermediate is then purified as the tetraethylammonium salt of the zincate complex. The final compound is obtained through a series of reactions involving benzoyl chloride and sodium methoxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur atoms in the compound, which can participate in different chemical transformations .
Common Reagents and Conditions: Common reagents used in these reactions include sodium methoxide, benzoyl chloride, and various oxidizing agents such as iodine and sulfur dioxide chloride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions include dithiolene complexes and tetrathiafulvalenes.
Aplicaciones Científicas De Investigación
2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium has numerous scientific research applications In chemistry, it is used as a precursor for the synthesis of dithiolene complexes, which are important in the study of coordination chemistry In biology, the compound’s unique properties make it a valuable tool for studying sulfur-containing biomoleculesIndustrially, the compound is used in the production of advanced materials and electronic devices .
Mecanismo De Acción
The mechanism of action of 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium involves its interaction with molecular targets through sulfur-sulfur and sulfur-metal interactions. These interactions facilitate the formation of stable complexes, which can then participate in various chemical and biological processes. The compound’s ability to form π-π interactions also plays a crucial role in its reactivity and applications .
Comparación Con Compuestos Similares
Similar Compounds:
- Sodium 1,3-dithiole-2-thione-4,5-dithiolate
- 4,5-Dicyano-1,3-dithiol-2-one
- Nickel complexes with 1,3-dithiole-2-thione-4,5-dithiolate ligands
Uniqueness: 2-Sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium is unique due to its specific sulfur-sulfur and sulfur-metal interactions, which are not as prominent in similar compounds. This uniqueness makes it particularly valuable in the study of coordination chemistry and the development of advanced materials.
Propiedades
Fórmula molecular |
C19H40N2S5 |
|---|---|
Peso molecular |
456.9 g/mol |
Nombre IUPAC |
2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium |
InChI |
InChI=1S/2C8H20N.C3H2S5/c2*1-5-9(6-2,7-3)8-4;4-1-2(5)8-3(6)7-1/h2*5-8H2,1-4H3;4-5H/q2*+1;/p-2 |
Clave InChI |
PXQYWYQCSDZJTC-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)



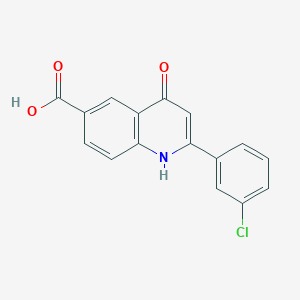
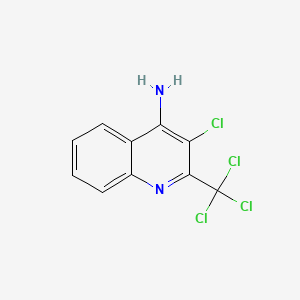
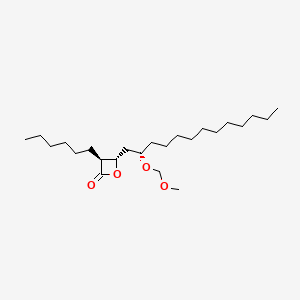
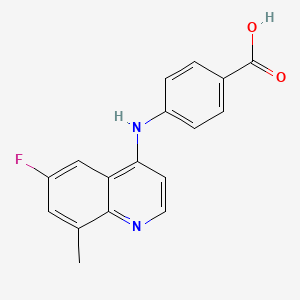
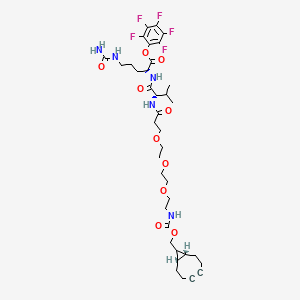
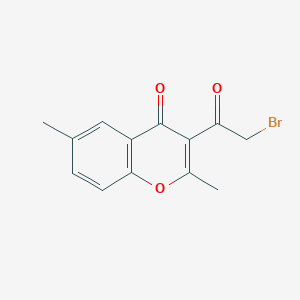
![1,3-Dioxane-4,6-dione, 5-[2-(2-amino-9H-purin-9-yl)ethyl]-2,2-dimethyl-](/img/structure/B11832108.png)
